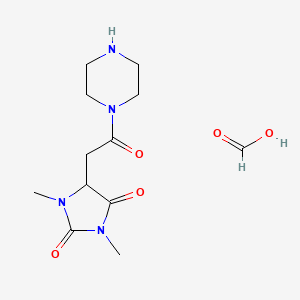![molecular formula C12H11N2NaO2S B1411895 sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate CAS No. 1803598-72-2](/img/structure/B1411895.png)
sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate
Descripción general
Descripción
Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C12H12N2O2SNa. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate typically involves the reaction of 1-benzyl-1H-imidazole-2-thiol with sodium chloroacetate. The reaction is carried out in an aqueous medium under basic conditions, usually using sodium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the thiol group of the imidazole derivative attacks the carbon atom of the chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration, followed by recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The acetate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the acetate group under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzyl-1H-imidazole-2-thiol
- Sodium chloroacetate
- Imidazole derivatives with different substituents
Uniqueness
Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is unique due to the presence of both the imidazole ring and the thiol group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
sodium;2-(1-benzylimidazol-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.Na/c15-11(16)9-17-12-13-6-7-14(12)8-10-4-2-1-3-5-10;/h1-7H,8-9H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGCLABMQPQWGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


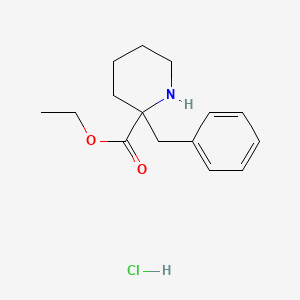
amine](/img/structure/B1411814.png)
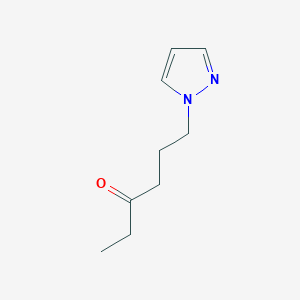
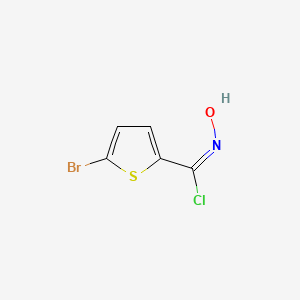
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)
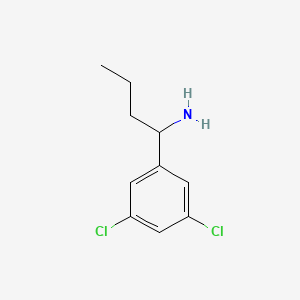

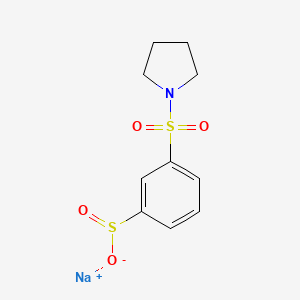
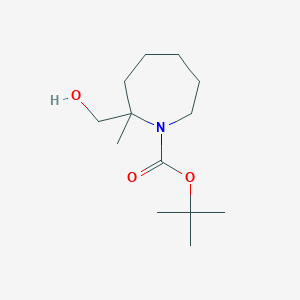
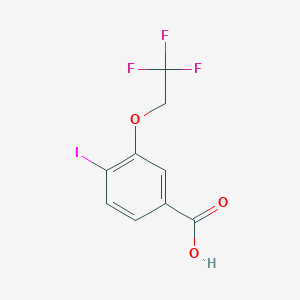
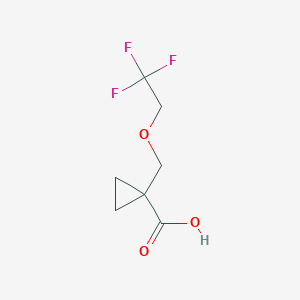

![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)
